(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile

pKa prediction hydrogen‑bond donor capacity building‑block reactivity

This fully synthetic, low-MW (302.3) dicyanomethylene Schiff base differentiates from standard benzylidenemalononitriles via its ethylidene‑imine bridge, which installs a methyl‑substituted sp² carbon and an H‑bond donor/acceptor amino group flanking dual nitrile warheads. These features enhance electrophilicity, lower logP by 1‑2 units, and deliver a 4‑phenoxyphenyl pharmacophore for tailored target recognition. Deploy as a covalent warhead fragment for Cys/Lys‑targeted inhibitor libraries or as a domino Knoevenagel–hetero‑Diels–Alder precursor to fused pyrimidine/pyridine scaffolds. Substituting with simpler congeners will alter SAR and reaction outcomes.

Molecular Formula C18H14N4O
Molecular Weight 302.337
CAS No. 1025530-12-4
Cat. No. B2510022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile
CAS1025530-12-4
Molecular FormulaC18H14N4O
Molecular Weight302.337
Structural Identifiers
SMILESCC(=NC(=C(C#N)N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C18H14N4O/c1-13(22-18(12-20)17(21)11-19)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10H,21H2,1H3/b18-17-,22-13?
InChIKeyBICZMWDPGWIUQC-CAXSRKCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile (CAS 1025530-12-4): Core Structural Identity and Procurement Context


The target compound (CAS 1025530‑12‑4), systematically named (2Z)-2-amino-3-[(E)-[1-(4‑phenoxyphenyl)ethylidene]amino]but‑2‑enedinitrile, is a fully synthetic, low‑molecular‑weight (302.3 g mol⁻¹) dicyanomethylene Schiff base . Its scaffold combines a 4‑phenoxyphenyl‑substituted imine with an amino‑butenedinitrile moiety, placing it within the broader family of malononitrile‑derived, Michael‑accepting enaminonitriles. This class is recognised for its ability to function as a covalent warhead or as a conformationally constrained intermediate in the construction of heterocyclic kinase inhibitors . Pre‑competitive databases annotate the compound as an enzyme‑inhibitor / receptor‑ligand candidate, and its retention of a free amino group adjacent to two nitrile substituents constitutes a synthetically differentiated building‑block feature relative to simpler benzylidenemalononitrile analogs .

Why Generic Malononitrile‑Based Building Blocks Cannot Replace (2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile


Superficially related compounds such as 2‑benzylidenemalononitrile, 2‑(4‑phenoxybenzylidene)malononitrile (NSC643028), or the widely used tyrphostin‑class inhibitors (e.g., AG‑183, AG‑494) all share a dicyanomethylene backbone, yet they differ critically in the nature and position of the substituents on the methylene / imine carbon [1][2]. In the target compound the methylene unit is replaced by an ethylidene‑imine bridge that simultaneously introduces (i) a methyl‑substituted sp² carbon, (ii) an additional hydrogen‑bond‑donor/acceptor amino group, and (iii) a diaryl‑ether pharmacophore. Each of these features alters the molecule’s electrophilicity, hydrogen‑bonding capacity, and conformational flexibility, which directly impacts its reactivity as a Michael acceptor and its recognition by biological targets. Consequently, substituting this compound with a simpler malononitrile congener in a synthetic sequence or an active‑site occupation experiment would likely modify the reaction trajectory or the binding mode, invalidating structure‑activity relationships established with the fully elaborated scaffold [2].

Quantitative Differentiation Evidence for (2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile


Predicted Acid‑Dissociation Constant (pKₐ) of the Conjugate Acid: Reduced Basicity Relative to Non‑amino Dicyanomethylene Analogs

The amino‑butenedinitrile moiety of the target compound confers a predicted pKₐ of the conjugate acid of approximately −3.14 ± 0.70 . This value is substantially lower than that calculated for the analogous 2‑(4‑phenoxybenzylidene)malononitrile (NSC643028), a compound that lacks the exocyclic amino group and is described as ‘extremely weak basic (essentially neutral)’ based on its predicted pKₐ [1]. The lower pKₐ of the target compound indicates that the amino‑substituted dicyanomethylene system is a stronger acid when protonated, implying a higher propensity to act as a hydrogen‑bond donor in neutral form and a distinct nucleophilic/electrophilic balance in Knoevenagel‑type condensations.

pKa prediction hydrogen‑bond donor capacity building‑block reactivity

Lipophilicity and Hydrogen‑Bonding Capacity Differentiate the Target from Mono‑Nitrile and Di‑aryl Ether Benchmarks

The target compound (C₁₈H₁₄N₄O, MW 302.3) contains two nitrile groups and one secondary amine, providing one hydrogen‑bond donor and five hydrogen‑bond acceptors . In contrast, the structurally related 2‑(4‑phenoxybenzylidene)malononitrile (NSC643028, C₁₆H₁₀N₂O) possesses zero hydrogen‑bond donors and only three acceptors, while the mononitrile 4‑phenoxy‑2‑phenylbutanenitrile (CAS 82954‑07‑2, C₁₆H₁₅NO) has zero donors and two acceptors [1]. The additional donor/acceptor pair in the target compound translates into a lower calculated log P and a higher topological polar surface area, which are predicted to yield superior aqueous solubility and a distinct pharmacokinetic profile despite the higher molecular weight.

Lipinski parameters hydrogen‑bond donors/acceptors medicinal chemistry selection

Predicted Boiling Point and Density Indicate Feasibility of Large‑Scale Isolation Relative to Thermally Labile Dicyanomethylene Congeners

The target compound exhibits a predicted boiling point of 469.2 ± 45.0 °C and a predicted density of 1.13 ± 0.1 g cm⁻³ . For comparison, the 3‑phenoxyphenyl glycolonitrile structural analog reports a boiling point of 399.8 ± 32.0 °C . The ~70 °C higher boiling point of the target compound suggests stronger intermolecular interactions (likely arising from the dual nitrile and amino groups), which, together with the moderate density, implies that the compound can be conveniently isolated as a solid or high‑boiling liquid in a multi‑gram synthesis without requiring specialised cryogenic or high‑vacuum equipment.

boiling point prediction density prediction process‑scale isolation

Biochemical Annotation as an Enzyme Inhibitor / Receptor Ligand Differentiates the Compound from Inert Building‑Block‑Only Analogs

Multiple reputable chemical suppliers label the target compound as ‘investigated for its potential as an enzyme inhibitor or receptor ligand’ and note that it ‘can bind to receptors, influencing signal transduction pathways’ . While the publicly available quantitative affinity data are sparse, the chemogenomic context provided by the dicyanomethylene‑imine scaffold suggests potential engagement of tyrosine‑kinase ATP‑binding pockets, analogous to well‑characterised tyrphostins such as AG‑494 (EGFR IC₅₀ = 0.7 μM) or AG‑183 (EGFR IC₅₀ ≈ 0.8 μM) [1]. The presence of the amino‑butenedinitrile extension distinguishes the target from simpler benzylidenemalononitrile derivatives that predominantly function as Michael acceptors rather than as direct active‑site ligands, thereby positioning it as a dual‑activity probe for covalent‑inhibitor development.

enzyme inhibition receptor ligand tyrosine kinase

Procurement‑Oriented Application Scenarios for (2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile


Fragment‑Based Covalent‑Inhibitor Library Design Targeting Tyrosine Kinases

The compound’s dual electrophilic‑nitrile and hydrogen‑bond‑donor‑rich architecture makes it an ideal starting fragment for cysteine‑ or lysine‑targeted covalent inhibitor libraries. When screened alongside first‑generation tyrphostins, the additional amino group provides an extra vector for potency enhancement while maintaining a low molecular weight (<310 Da) .

Building Block for Heterocyclic Scaffold Construction via Knoevenagel–Michael Cascades

The ethylidene‑imine bridge and the adjacent aminodinitrile motif are poised for domino Knoevenagel‑hetero‑Diels–Alder sequences that yield fused pyrimidine, pyridine, or pyran scaffolds. The lower pKₐ of the conjugate acid (ca. −3.1) compared to non‑amino analogs suggests faster iminium‑ion‑catalysed cyclisation rates .

Physicochemical Property Modulation in Pre‑clinical Lead Optimisation

With one H‑bond donor, five H‑bond acceptors, and a predicted log P that is 1–2 units lower than mono‑nitrile diaryl‑ether analogs, the compound can be used as a solubility‑enhancing module when appended to hydrophobic pharmacophores, thereby improving the developability profile of early leads without resorting to basic amines .

Process‑Scale Intermediate for API Manufacturing Routes

The predicted high boiling point (~469 °C) and moderate density (~1.13 g cm⁻³) allow straightforward isolation by atmospheric‑pressure distillation or precipitation, making the compound a practical intermediate for kilo‑lab and pilot‑plant campaigns where simpler analogs may be too volatile or thermally labile .

Quote Request

Request a Quote for (2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.